2-Bromo-9-phenyl-9H-fluoren-9-ol
Overview
Description
2-Bromo-9-phenyl-9H-fluoren-9-ol is a chemical compound that is part of the fluorene family, characterized by a fluorene core with a phenyl group and a bromine atom attached to it. The presence of the bromine atom makes it a versatile intermediate for various chemical reactions, particularly in the field of organic synthesis.
Synthesis Analysis
The synthesis of fluorene derivatives, including those similar to 2-Bromo-9-phenyl-9H-fluoren-9-ol, can be achieved through several methods. For instance, palladium-catalyzed coupling reactions have been utilized to construct 9-(diorganomethylidene)fluorenes, which are closely related to the target compound . Additionally, a Pd(0)-catalyzed cross-coupling reaction has been developed for the efficient synthesis of 9H-fluorene derivatives, offering high yields and mild reaction conditions . These methods demonstrate the versatility and efficiency of modern synthetic approaches in creating fluorene derivatives.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is influenced by substituents on the fluorene core. For example, the presence of bromine atoms can affect the rotational barrier about the C9–Cph bond, as seen in bromine-substituted 9-(2-methoxy-4,6-dimethylphenyl)fluorenes . The steric effects of different groups, such as methoxyl and bromo, can significantly influence the molecular conformation and, consequently, the chemical reactivity of these compounds.
Chemical Reactions Analysis
2-Bromo-9-phenyl-9H-fluoren-9-ol can undergo various chemical reactions due to the presence of reactive sites. The reactivity of similar fluorene rotamers with nucleophiles has been compared, showing that methanolysis and Menschutkin reactions proceed at different rates depending on the rotamer form . Such studies provide insights into the reactivity patterns of fluorene derivatives and can guide the development of new synthetic routes.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives like 2-Bromo-9-phenyl-9H-fluoren-9-ol are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of bromine atoms can increase the compound's reactivity towards nucleophiles, as seen in the synthesis of functionalized fluorene derivatives . Additionally, the photophysical properties of fluorene derivatives can be tailored for specific applications, such as blue emissive materials .
Scientific Research Applications
Chemical Properties and Reactions
2-Bromo-9-phenyl-9H-fluoren-9-ol is involved in various chemical processes, highlighting its significance in chemical research. One study examined the effects of bromine substitution on rotational barriers in fluorenes, noting the impact of the bromo group on the free energy of activation for rotation, crucial for understanding molecular interactions and dynamics (Aoki, Nakamura, & Ōki, 1982). Another research focused on the synthesis of fluorene compounds with potential applications as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids (Han et al., 2020). This versatility in detection applications showcases its potential in analytical chemistry and sensor technology.
Synthesis and Functionalization
The compound plays a crucial role in the synthesis of functionalized fluorene derivatives. A study detailed the boron trifluoride catalyzed reaction of coplanar fluorene derivatives with various aminobenzamides, leading to highly functionalized products (Shanmugam & Athira, 2021). The versatility of these reactions underscores the compound's importance in creating complex organic molecules, potentially useful in material science and pharmaceuticals.
Photophysical and Electrochemical Properties
Fluorene derivatives exhibit notable photophysical and electrochemical properties, making them valuable in material science, particularly in the development of organic light-emitting diodes (OLEDs). One study explored the synthesis of blue emissive fluorene derivatives via a reaction involving fluoren-9-ols, demonstrating their potential in creating advanced materials for OLEDs (Athira, Meerakrishna, & Shanmugam, 2020). These findings suggest significant implications for the development of more efficient and versatile electronic devices.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-9-phenyl-9H-fluoren-9-ol are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-9-phenyl-9H-fluoren-9-ol are as follows :
- Absorption : The compound’s lipophilicity (ACD/LogP: 4.61) suggests it may be readily absorbed in the body .
- Distribution : The compound’s molar refractivity is 87.4±0.3 cm³, indicating its potential distribution in the body .
These properties can impact the compound’s bioavailability, although further studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-9-phenyl-9H-fluoren-9-ol. For instance, the compound’s vapor pressure (0.0±1.3 mmHg at 25°C) and boiling point (482.7±33.0 °C at 760 mmHg) suggest that it is stable under normal environmental conditions . .
properties
IUPAC Name |
2-bromo-9-phenylfluoren-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO/c20-14-10-11-16-15-8-4-5-9-17(15)19(21,18(16)12-14)13-6-2-1-3-7-13/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRNORJLPQYHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670204 | |
Record name | 2-Bromo-9-phenyl-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9-phenyl-9H-fluoren-9-ol | |
CAS RN |
736928-22-6 | |
Record name | 2-Bromo-9-phenyl-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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